(R)-3-氨基-3-(2-萘基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

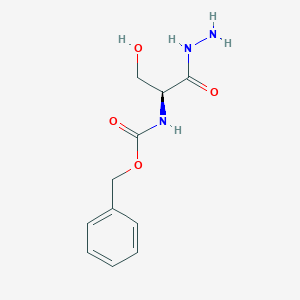

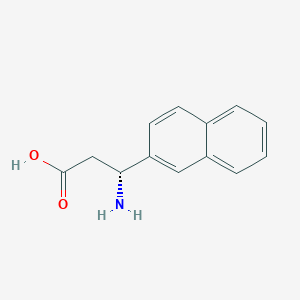

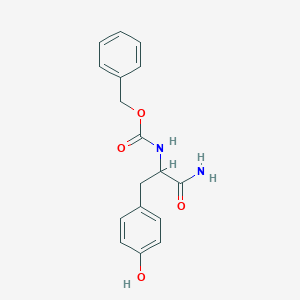

“®-3-Amino-3-(2-naphthyl)-propionic acid” is a compound that contains an amino group and a carboxylic acid group. It also has a 2-naphthyl group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions, with 2-naphthol being a common starting material due to its low cost, ease of handling, and eco-friendliness . An efficient stereoselective synthesis of diverse trans-naphtho oxazines via a one-pot condensation reaction of 2-naphthol, 3-amino-5-methylisoxazole, and arylaldehydes has been described .Molecular Structure Analysis

The molecular structure of “®-3-Amino-3-(2-naphthyl)-propionic acid” would be expected to contain a total of 26 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis

The compound can participate in various organic reactions due to the electron-rich aromatic framework of the 2-naphthol component, which has multiple reactive sites . For example, it can undergo SN2 reactions, which are fundamental in organic chemistry .科学研究应用

Synthesis of Heterocycles

The compound is used in the synthesis of heterocycles . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties .

Multicomponent Reactions

It is used in multicomponent reactions for the construction of diverse N/O-containing heterocyclic framework . This approach has been tremendously utilized to explore the synthetic utility of 2-naphthol .

Synthesis of Bioactive Heterocyclic Scaffold

The compound is used in the synthesis of bioactive heterocyclic scaffold . These scaffolds have wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory and anti-HIV .

Material Science Applications

The compound contributes in the field of material science . It is used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

Dyes and Pigment Science

It is used in dyes and pigment science . The compound has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

Agrochemistry Applications

The compound contributes in the field of agrochemistry . It is used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

Betti Reaction

The compound is used in the Betti reaction . The multicomponent reaction between 2-naphthol, arylaldehydes and ammonia yields aminobenzylnaphthols in a process known as the Betti reaction .

Synthesis of Pyrimidine Derivatives

The compound is used in the synthesis of pyrimidine derivatives . The reaction of 3-(amino(substituted thio)methylene)pentane-2,4-dione with isocyanates in the absence of bases gives 4-alkylthio-5-acetyl-lalkyl(aryl)-6-methyl-1H-pyrimidin-2-ones .

未来方向

The future directions in the research and application of “®-3-Amino-3-(2-naphthyl)-propionic acid” could involve the design of new multicomponent strategies for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles . This could potentially lead to the development of new materials, dyes, pigments, and pharmaceuticals .

属性

IUPAC Name |

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASNXOXPNZWQRV-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375920 |

Source

|

| Record name | (3R)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-3-(2-naphthyl)-propionic acid | |

CAS RN |

786637-72-7 |

Source

|

| Record name | (3R)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)